molecular formula C14H16BrNO4 B7738994 Diethyl 2-((4-bromophenylamino)methylene)malonate CAS No. 5185-36-4

Diethyl 2-((4-bromophenylamino)methylene)malonate

Cat. No.: B7738994
CAS No.: 5185-36-4
M. Wt: 342.18 g/mol
InChI Key: CZRWKFPNRGCSND-UHFFFAOYSA-N
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Description

Contextualization within Enaminone Chemistry

Diethyl 2-((4-bromophenylamino)methylene)malonate belongs to a class of compounds known as enaminones, or more specifically, enamino esters. These structures are characterized by an electron-donating amino group and an electron-withdrawing carbonyl group conjugated through a carbon-carbon double bond (C=C). In this molecule, the nitrogen of the 4-bromophenylamino group is conjugated with the two carbonyl groups of the diethyl malonate moiety.

This arrangement results in a polarized molecule with a nucleophilic β-carbon and an electrophilic carbonyl carbon, making it a highly versatile reagent. The intramolecular N-H···O hydrogen bond leads to the formation of a stable six-membered ring, which contributes to the molecule's relatively planar conformation. nih.gov This structural feature is typical of enaminones and influences their reactivity.

Significance as a Synthetic Intermediate in Heterocyclic Synthesis

The primary significance of this compound in academic research lies in its role as a key intermediate for the synthesis of various heterocyclic compounds, particularly quinolines. nih.gov It is a crucial component in the Gould-Jacobs reaction, a classic method for creating the quinoline (B57606) ring system. nih.gov

The Gould-Jacobs Reaction Pathway:

Formation of the Intermediate: The synthesis begins with the reaction between an aniline (B41778) (in this case, 4-bromoaniline) and diethyl ethoxymethylenemalonate. This condensation reaction produces this compound. nih.govnih.gov

Thermal Cyclization: The resulting intermediate undergoes a thermally induced intramolecular cyclization, typically in a high-boiling solvent like diphenyl ether. This step forms a 4-hydroxyquinoline (B1666331) derivative. nih.gov

Further Transformations: The 4-hydroxyquinolines can then be converted into other important precursors, such as 4-chloroquinolines, by reacting them with reagents like phosphorus oxychloride. These precursors can be further modified to create a wide array of substituted quinoline compounds. nih.gov

Beyond quinolines, related enamino esters are used as precursors for other biologically relevant heterocycles, including pyrazoloquinolinones and pyrimidinones. nih.govmdpi.com Its ability to participate in such cyclization reactions makes it an invaluable tool for synthetic chemists aiming to construct complex molecular architectures from simple starting materials.

Table 2: Synthesis of this compound

Reactant 1 Reactant 2 Conditions Yield
4-bromoaniline (B143363) Diethyl ethoxymethylenemalonate Heated at 403 K (130 °C) for 2 hours 73% nih.gov

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound is driven by the importance of the compounds it helps to create. The quinoline nucleus, for which this compound is a key precursor, is present in numerous natural products (e.g., quinine) and synthetic molecules with significant biological activity, including anti-malarial, anti-inflammatory, and antimicrobial properties. nih.gov

Current research trajectories involving this intermediate include:

Medicinal Chemistry: The development of novel substituted quinolines as potential therapeutic agents. For instance, derivatives synthesized from this intermediate have been investigated for their potent antimicrobial activity against pathogens like Helicobacter pylori. nih.gov

Synthetic Methodology: Researchers are exploring more efficient and environmentally friendly methods for its synthesis and subsequent reactions. This includes the use of microwave-assisted, solvent-free protocols which can significantly reduce reaction times and improve yields compared to traditional heating methods. mdpi.comresearchgate.net

Agrochemical Research: Recent studies on the broader class of diethyl 2-((arylamino)methylene)malonates (DAMMs) have revealed previously unreported antifungal activity against plant pathogens such as Fusarium oxysporum. mdpi.comresearchgate.net This opens a new avenue of research for this compound as a potential lead compound in the development of new antifungal agents for agriculture.

The compound's utility as a versatile and accessible intermediate ensures its continued relevance in academic and industrial research focused on the discovery of new pharmaceuticals and agrochemicals.

Table 3: Application in Heterocyclic Synthesis (Gould-Jacobs Reaction)

Intermediate Reaction Type Key Transformation Resulting Product Class
This compound Thermal Intramolecular Cyclization Ring formation via elimination of ethanol (B145695) 4-Hydroxyquinolines nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-[(4-bromoanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRWKFPNRGCSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966176
Record name Diethyl [(4-bromoanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5185-36-4
Record name Diethyl [(4-bromoanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Mechanistic Investigations of Diethyl 2 4 Bromophenylamino Methylene Malonate

Established Synthetic Methodologies

The synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate is primarily achieved through a well-established and direct chemical reaction. This method is a variant of the Gould-Jacobs reaction, which is fundamental in the synthesis of quinoline (B57606) derivatives, where compounds like this compound serve as crucial intermediates. nih.govnih.gov The principal pathway involves the reaction of a substituted aniline (B41778) with diethyl ethoxymethylenemalonate.

The most commonly cited method for preparing this compound involves the nucleophilic substitution reaction between 4-bromoaniline (B143363) and diethyl ethoxymethylenemalonate. In this reaction, the amino group of 4-bromoaniline attacks the electron-deficient carbon of the methylene (B1212753) group in diethyl ethoxymethylenemalonate, leading to the elimination of an ethanol (B145695) molecule and the formation of the desired enamine product.

The reaction is typically performed by combining and heating the two primary reactants. Research has demonstrated a successful synthesis by mixing equimolar amounts (1.2 mmol) of 4-bromoaniline and diethyl ethoxymethylenemalonate and heating the mixture at 403 K (130 °C) for a duration of two hours. nih.gov This process is often conducted without a solvent. Following the heating period, any low-boiling components, such as the ethanol byproduct, are removed by evaporation under low pressure to yield the crude product. nih.gov

While the high-temperature, solvent-free method is effective, studies on analogous compounds suggest potential avenues for optimization. For instance, the synthesis of the 4-nitro analogue has been achieved in seconds at room temperature using alcoholic potassium hydroxide (B78521) (KOH) as a catalyst. researchgate.net This indicates that base catalysis could potentially lower the energy requirements and reaction time for the synthesis of the 4-bromo derivative as well.

Table 1: Conventional Synthesis Reaction Conditions

ParameterConditionReference
Reactants4-Bromoaniline and Diethyl Ethoxymethylenemalonate nih.gov
StoichiometryEquimolar amounts (1:1 ratio) nih.gov
Temperature403 K (130 °C) nih.gov
Reaction Time2 hours nih.gov
SolventNone (Neat reaction) nih.gov

After the reaction is complete and low-boiling components are evaporated, the resulting crude this compound is typically a solid. The standard method for purification is recrystallization. nih.gov Diethyl ether has been effectively used as a solvent for this purpose, yielding the final product as a white solid. nih.gov For the purpose of obtaining high-quality crystals suitable for X-ray analysis, slow evaporation from a methanol (B129727) solution has also been successfully employed. nih.gov

Under the optimized conventional conditions of heating equimolar reactants at 403 K for two hours, a yield of 73% has been reported. nih.gov The yield of the reaction is primarily influenced by the reaction temperature and duration. Ensuring the reaction goes to completion by providing sufficient heat and time is critical. Furthermore, the efficient removal of the ethanol byproduct helps to shift the equilibrium towards the formation of the product, thereby maximizing the yield.

To improve efficiency, reduce energy consumption, and shorten reaction times, alternative synthetic methodologies have been explored for analogous compounds. One of the most promising modern techniques is the use of microwave irradiation.

Microwave-assisted synthesis has emerged as a powerful alternative for producing Diethyl 2-((arylamino)methylene)malonates (DAMMs). mdpi.com This approach offers several advantages over conventional heating, including significantly shorter reaction times, the elimination of solvents and catalysts, reduced energy consumption, and consistently high yields. mdpi.com

In a model reaction for a closely related compound, Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, the synthesis was achieved by irradiating a solvent-free mixture of the reactants with microwaves for 30 minutes. mdpi.com This method resulted in an 80% yield of the purified product. mdpi.com This demonstrates that microwave-assisted protocols are a highly efficient and environmentally benign alternative to traditional methods, offering yields greater than 78% in a fraction of the time. mdpi.com

Table 2: Comparison of Synthetic Methodologies

ParameterConventional HeatingMicrowave-Assisted Synthesis (Analogous)
Reaction Time2 hours30 minutes
SolventNoneNone
CatalystNoneNone
Reported Yield73% nih.gov>78% mdpi.com
Energy InputSustained high temperature heatingTargeted microwave irradiation

Variations and Alternative Synthetic Pathways

Solvent-Free Synthesis Approaches

The synthesis of diethyl 2-((arylamino)methylene)malonates, including the bromo-substituted target compound, is often achieved through the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM). Traditional methods frequently employ organic solvents. However, in alignment with the principles of green chemistry, solvent-free approaches have been developed to minimize environmental impact and simplify purification processes.

One prominent solvent-free method involves microwave irradiation. Research has demonstrated that the reaction between anilines and diethyl ethoxymethylenemalonate can be carried out efficiently by directly mixing the reactants and exposing them to microwave energy. This technique often leads to a significant reduction in reaction time and an increase in product yield compared to conventional heating methods. For instance, a one-step, solvent-free synthesis of various diethyl 2-((arylamino)methylene)malonates has been successfully achieved using microwave assistance, highlighting the method's efficiency. researchgate.net

The Knoevenagel condensation, a related carbon-carbon bond-forming reaction, has also been extensively studied under solvent-free conditions. tandfonline.comrsc.orgmdpi.com These studies often utilize solid catalysts or neat reactants, eliminating the need for a solvent medium. tandfonline.comtue.nl The simple mixing and heating of an aniline and DEEM on a steam bath, followed by vacuum removal of the ethanol byproduct, represents a straightforward solvent-free procedure. prepchem.com

Table 1: Comparison of Synthesis Conditions for Diethyl Arylaminomethylenemalonates

Method Conditions Reaction Time Solvent Typical Yield
Conventional Heating Steam bath, ~100°C 2 hours None Good
Microwave Irradiation 1250 W 2 minutes None High

These solvent-free approaches offer notable advantages, including reduced waste, lower costs, and enhanced safety, making them attractive for both laboratory and industrial-scale synthesis. rsc.org

Catalyst Effects on Reaction Efficiency

While the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate can proceed without a catalyst, particularly under thermal or microwave conditions, the use of catalysts can significantly enhance reaction rates and yields, often allowing for milder reaction conditions. nih.govdrugfuture.com

Various catalysts have been explored for related Knoevenagel condensations and the synthesis of enaminones. These can be broadly categorized as acidic or basic catalysts.

Basic Catalysts : Organic bases like piperidine (B6355638) and pyridine (B92270) are traditionally used in Knoevenagel reactions, but greener alternatives such as ammonium (B1175870) salts (e.g., ammonium bicarbonate) have proven effective in solvent-free condensations. tandfonline.comtue.nl Task-specific ionic liquids with basic anions have also been employed as recyclable and highly efficient catalysts for these transformations, promoting smooth and clean reactions under solvent-free conditions. rsc.orgresearchgate.net In some syntheses of related anilinomethylenemalonates, alkali-metal carbonates such as potassium carbonate are used as acid scavengers, which can also facilitate the reaction. google.com

Acidic Catalysts : Lewis acids such as zinc chloride (ZnCl₂) and copper triflate (Cu(OTf)₂) have been shown to catalyze related reactions. tue.nlresearchgate.net For instance, copper salts in combination with specific ligands have been used effectively in the microwave-assisted α-arylation of diethyl malonate, a different but related transformation for forming carbon-carbon bonds. researchgate.netarabjchem.org The use of solid acid catalysts, such as porous calcium hydroxyapatite, under microwave irradiation has also been reported for Knoevenagel condensations, providing high yields in very short reaction times. mdpi.com

Table 2: Effect of Various Catalysts on Knoevenagel-type Reactions

Catalyst Type Example(s) Conditions Key Advantages
Organic Base Piperidine, Ammonium Bicarbonate Solvent-free, 90°C Environmentally benign (for ammonium salts), effective. tandfonline.comtue.nl
Ionic Liquid [H₃N⁺–CH₂–CH₂–OH][CH₃COO⁻] Solvent-free, Room Temp. Recyclable, high efficiency, mild conditions. researchgate.net
Solid Acid Calcium Hydroxyapatite Solvent-free, Microwave Reusable, very short reaction times, high yields. mdpi.com

The choice of catalyst depends on the specific reactants and desired reaction conditions. For the synthesis of this compound, the uncatalyzed reaction is often sufficient, but basic or acidic catalysts can be employed to optimize the process, particularly for large-scale production or when using less reactive aniline derivatives.

Mechanistic Studies of Formation

The formation of this compound from 4-bromoaniline and a diethyl malonate derivative is a well-established reaction in organic synthesis. The mechanism involves key principles of nucleophilicity and the unique reactivity of active methylene compounds.

Role of the Active Methylene Group in Malonate Derivatives

Diethyl malonate is a classic example of an "active methylene compound." tue.nl This term refers to a compound containing a CH₂ group flanked by two electron-withdrawing groups, in this case, two carboxylate esters (-COOEt).

The electron-withdrawing nature of the carbonyl groups on either side of the methylene group has two significant effects:

Increased Acidity : The inductive effect of the carbonyl oxygens pulls electron density away from the central carbon, weakening the C-H bonds. This makes the methylene protons significantly more acidic (pKa ≈ 13 in DMSO) than protons in a typical alkane. They can be readily removed by a moderately strong base.

Stabilization of the Conjugate Base : Upon deprotonation, the resulting carbanion (enolate) is highly stabilized by resonance. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups.

This inherent acidity and the stability of the corresponding enolate are fundamental to the reactivity of diethyl malonate in reactions like alkylations and condensations. In the context of the target molecule's synthesis, the reaction typically starts with a derivative, diethyl ethoxymethylenemalonate (DEEM), where the active methylene has already been functionalized. In DEEM, the double bond is highly polarized and activated by the two adjacent ester groups, making it susceptible to nucleophilic attack.

Nucleophilic Attack and Imine Linkage Formation

The formation of this compound from 4-bromoaniline and diethyl ethoxymethylenemalonate (DEEM) is a nucleophilic vinylic substitution reaction. The term "imine linkage" in this context refers to the resulting C=C-N enamine structure, which is a tautomer of an imine.

The mechanism proceeds through the following steps:

Nucleophilic Attack : The reaction initiates with the lone pair of electrons on the nitrogen atom of the 4-bromoaniline acting as a nucleophile. This nitrogen attacks the electron-deficient β-carbon of the double bond in DEEM. The double bond is highly electrophilic due to the electron-withdrawing effect of the two malonate ester groups.

Formation of a Tetrahedral Intermediate : This attack breaks the π-bond of the alkene, pushing electrons onto the α-carbon and forming a transient, zwitterionic or neutral tetrahedral intermediate.

Elimination : The intermediate is unstable and rapidly collapses. The ethoxy group (-OEt) is eliminated as a leaving group, and the C=C double bond is reformed. A proton transfer from the nitrogen atom, typically to the departing ethoxide to form ethanol, results in the final, stable enamine product: this compound. researchgate.net

Crystallographic and Structural Elucidation of Diethyl 2 4 Bromophenylamino Methylene Malonate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the atomic and molecular structure of a crystal. In this method, a crystalline sample is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the positions of the atoms can be determined.

Crystal System and Space Group

The analysis of Diethyl 2-((4-bromophenylamino)methylene)malonate revealed that it crystallizes in the monoclinic system. nih.gov The specific space group was determined to be P2₁/c. nih.gov This space group indicates a centrosymmetric crystal structure with a two-fold screw axis and a glide plane.

Unit Cell Parameters and Volume

The unit cell is the basic repeating structural unit of a crystalline solid. The dimensions and angles of this cell are crucial parameters in crystallographic analysis. For this compound, the unit cell parameters were determined at a temperature of 293 K. nih.gov

ParameterValue
a9.2440 (18) Å
b6.5000 (13) Å
c13.448 (3) Å
α90°
β110.10 (3)°
γ90°
Volume758.8 (3) ų

This table presents the unit cell parameters for this compound.

Bond Lengths and Angles Analysis

A detailed analysis of the bond lengths and angles within the molecule was conducted. All observed bond lengths and angles were found to be within the normal ranges for their respective types, indicating a stable and well-defined molecular structure. nih.gov

Hydrogen Bonding Interactions

Hydrogen bonds play a critical role in determining the conformation and packing of molecules in the solid state. In this compound, a key intramolecular hydrogen bond is observed.

A significant feature of the molecular structure is the presence of an intramolecular N-H···O hydrogen bond. nih.gov This interaction occurs between the hydrogen atom of the amino group (N-H) and a carbonyl oxygen atom of the malonate group. The formation of this hydrogen bond results in a stable six-membered ring, with the atoms N/C7/C8/C12/O3/H0A forming the ring structure. nih.gov This intramolecular interaction is a major factor in establishing the observed planar conformation of the molecule.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H0A···O30.861.952.615 (8)134

This table details the geometric parameters of the intramolecular hydrogen bond in this compound. nih.gov

Intermolecular C-H···O Hydrogen Bonds and Crystal Packing

In the crystal lattice, molecules are linked through two distinct C-H···O interactions. The first involves an aromatic hydrogen atom (C1–H1A) from the 4-bromophenyl ring acting as a hydrogen bond donor to a carbonyl oxygen atom (O3) of an adjacent molecule. The second key interaction occurs between a hydrogen atom of the phenyl ring (C5–H5A) and the other carbonyl oxygen (O1) of a neighboring molecule. nih.gov

These hydrogen bonds effectively link the molecules into a cohesive and stable arrangement. nih.gov The crystal system for this compound has been determined to be monoclinic. nih.gov

Detailed geometric parameters for these intermolecular hydrogen bonds are provided in the table below, quantifying the specific distances and angles that define these critical packing interactions.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C1–H1A···O30.932.493.190132
C5–H5A···O10.932.423.298157
Data sourced from Acta Crystallographica Section E. nih.gov

Spectroscopic Characterization for Structural Confirmation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

N-H Proton: A signal for the amine proton, likely appearing as a broad singlet in the downfield region, typically between 10.0 and 12.0 ppm, due to intramolecular hydrogen bonding with a nearby carbonyl oxygen.

Vinyl Proton: The hydrogen on the methylene (B1212753) (=CH–) group is expected to appear as a singlet, significantly downfield due to its electron-deficient environment, likely in the 8.0-9.0 ppm range.

Aromatic Protons: The protons on the 4-bromophenyl ring will present as two distinct doublets in the aromatic region (approximately 7.0-7.6 ppm). The para-substitution pattern results in an AA'BB' system, which often simplifies to two recognizable doublets.

Ethyl Protons: The two ethyl groups will each give rise to a quartet for the methylene protons (–O–CH₂–) and a triplet for the methyl protons (–CH₃). The methylene quartet is expected around 4.1-4.3 ppm, while the methyl triplet should appear further upfield, around 1.2-1.4 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments.

Carbonyl Carbons: The two ester carbonyl carbons (C=O) are expected to have chemical shifts in the downfield region, typically between 160 and 170 ppm.

Alkene Carbons: The two carbons of the C=C double bond are expected in the 90-150 ppm range. The carbon attached to the nitrogen (amino) group would be further downfield than the carbon bearing the two ester groups.

Aromatic Carbons: The 4-bromophenyl ring will show four distinct signals. The carbon atom bonded to the bromine (C-Br) would appear around 115-125 ppm, while the other carbons would resonate in the 120-140 ppm range.

Ethyl Carbons: The methylene carbons (–O–CH₂–) of the ethyl groups are expected around 60 ppm, and the methyl carbons (–CH₃) will be found in the upfield region, typically around 14 ppm.

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups will appear just below 3000 cm⁻¹.

C=O Stretching: Strong, sharp absorption bands characteristic of the ester carbonyl groups are expected in the region of 1650-1720 cm⁻¹. The presence of conjugation and hydrogen bonding would likely shift these bands to a lower frequency.

C=C Stretching: A peak corresponding to the carbon-carbon double bond stretch, expected around 1600-1650 cm⁻¹.

C-O Stretching: Bands corresponding to the C-O stretching of the ester groups are expected in the 1100-1300 cm⁻¹ region.

C-Br Stretching: A peak in the fingerprint region, typically between 600 and 800 cm⁻¹, would correspond to the C-Br stretching vibration.

The following table summarizes the predicted key spectroscopic data for structural confirmation.

TechniqueFeaturePredicted Region/Shift
¹H NMR N-H Proton (amine)~10.0-12.0 ppm (broad singlet)
=C-H Proton (vinyl)~8.0-9.0 ppm (singlet)
Ar-H Protons (aromatic)~7.0-7.6 ppm (two doublets)
-O-CH₂- Protons (methylene)~4.1-4.3 ppm (quartet)
-CH₃ Protons (methyl)~1.2-1.4 ppm (triplet)
¹³C NMR C=O Carbons (carbonyl)~160-170 ppm
C=C Carbons (alkene)~90-150 ppm
Ar-C Carbons (aromatic)~115-140 ppm
-O-CH₂- Carbon (methylene)~60 ppm
-CH₃ Carbon (methyl)~14 ppm
FT-IR N-H Stretch3200-3400 cm⁻¹
C=O Stretch (ester)1650-1720 cm⁻¹ (strong)
C=C Stretch1600-1650 cm⁻¹
C-O Stretch (ester)1100-1300 cm⁻¹

Advanced Applications in Organic Synthesis: Precursor for Heterocyclic Compounds

Synthesis of Quinolone Derivatives

The synthesis of quinolones from anilines and diethyl ethoxymethylenemalonate is a well-established transformation known as the Gould-Jacobs reaction. drugfuture.comdrugfuture.comwikipedia.org This multi-step process begins with the condensation of an aniline (B41778), in this case, 4-bromoaniline (B143363), with diethyl ethoxymethylenemalonate to form the intermediate, Diethyl 2-((4-bromophenylamino)methylene)malonate. mdpi.comnih.gov This intermediate is then subjected to cyclization to form the quinolone core.

The Gould-Jacobs reaction is a cornerstone in quinoline (B57606) synthesis. dbpedia.org The process involves the initial formation of an anilinomethylenemalonate intermediate, which is subsequently cyclized through a 6-electron electrocyclization reaction upon heating. wikipedia.orgnih.gov This thermal cyclization leads to the formation of 4-hydroxy-3-carboalkoxyquinolines, which exist predominantly in their 4-oxo tautomeric form. wikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.orgdbpedia.org

A modern and efficient method for achieving the cyclization step of the Gould-Jacobs reaction is Flash Vacuum Pyrolysis (FVP). rsc.orgconicet.gov.ar FVP involves heating the substrate in the gas phase at high temperatures (200–1000 °C) and low pressures for very short durations. scripps.edu This technique promotes unimolecular reactions and can be used to synthesize 3-carboethoxy-quinolin-4-ones from Diethyl 2-((arylamino)methylene)malonates. rsc.orgconicet.gov.ar Studies have shown that for substrates like this compound, quantitative conversion can be achieved at temperatures around 300-330 °C. conicet.gov.ar Above this temperature range, the formation of other byproducts can lead to more complex reaction mixtures. conicet.gov.ar

The primary product of the thermally induced Gould-Jacobs cyclization of this compound is the corresponding 3-carboethoxy-quinolin-4-one. rsc.orgconicet.gov.ar This occurs through an intramolecular cyclization onto the ortho-position of the phenyl ring, followed by the elimination of ethanol (B145695). The reaction proceeds through a complex, multi-step unimolecular process. rsc.orgconicet.gov.ar

PrecursorCyclization MethodProductReference
Diethyl 2-((arylamino)methylene)malonatesFlash Vacuum Pyrolysis (FVP)3-Carboethoxy-quinolin-4-ones rsc.org, conicet.gov.ar
Anilines and diethyl 2-(ethoxymethylene) malonateThermally induced intramolecular cyclisationQuinolones nih.gov

Interestingly, during the gas-phase pyrolysis of Diethyl 2-((arylamino)methylene)malonates, in addition to the expected 3-carboethoxy-quinolin-4-ones, the formation of 3-unsubstituted-quinolin-4-ones is also observed. rsc.orgconicet.gov.ar This occurs through a deethoxycarbonylation reaction. The ratio between the carboxylated and decarboxylated products is highly dependent on the specific arylamino group attached to the malonate. rsc.orgconicet.gov.ar This parallel reaction pathway highlights the complexity of the Gould-Jacobs reaction under FVP conditions. rsc.org

FVP ProductFormation PathwayKey FactorReference
3-Carboethoxy-quinolin-4-onesGould-Jacobs CyclizationThermal Energy rsc.org, conicet.gov.ar
3-Unsubstituted-quinolin-4-onesDeethoxycarbonylationNature of Arylamino Group rsc.org, conicet.gov.ar

Mechanistic studies, supported by computational calculations, have shed light on the intricate pathway of the FVP-mediated Gould-Jacobs cyclization. The reaction does not proceed via a simple concerted mechanism. Instead, it involves several reactive intermediates. rsc.orgconicet.gov.ar The process is believed to proceed through the formation of highly reactive species such as iminoketenes and an azetinone intermediate before ultimately rearranging to the more stable quinolin-4-one structure. rsc.orgconicet.gov.ar

Synthesis of Pyrazoloquinolinones

Beyond the synthesis of quinolones, this compound is explicitly identified as a crucial intermediate in the synthesis of pyrazoloquinolinones. nih.gov The synthesis of these more complex heterocyclic structures involves further reaction steps, typically starting with the conversion of the quinolone core. For instance, a 4-chloroquinoline-3-carboxylate, derived from the initial product, can be reacted with hydrazine (B178648) or its derivatives to construct the fused pyrazole (B372694) ring, yielding the pyrazolo[4,3-c]quinolin-3-one scaffold. tuwien.at

Synthesis of Imidazoquinolines

While this compound is a well-established precursor for various fused heterocyclic systems, its direct application in the synthesis of imidazoquinolines is not extensively documented in primary literature. However, its role as an important intermediate for crafting related fused heterocycles, such as pyrazoloquinolinones, is confirmed. nih.gov The synthesis of pyrazoloquinolinones showcases the utility of the compound's backbone in forming quinolone-fused ring systems, a foundational step that could be adapted for other nitrogen-containing heterocyclic annulations. nih.gov

Synthesis of Pyrimidines and Pyrimidinones

The enamine structure of this compound makes it a suitable three-carbon (C-C-C) building block for the synthesis of pyrimidine (B1678525) and pyrimidinone rings. mdpi.com The general and most widely used method for constructing a pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N fragment, such as guanidine (B92328), urea, or thiourea. nih.govnih.gov

In a typical reaction pathway, this compound would react with a binucleophile like guanidine. nih.govnih.gov The reaction proceeds via a cyclocondensation mechanism. It is proposed that the amino group of guanidine initiates a nucleophilic attack, leading to the displacement of the 4-bromoaniline group. Subsequent intramolecular cyclization and elimination of water or ethanol would result in the formation of a stable, substituted aminopyrimidine ring. nih.gov This method provides an efficient route to pharmaceutically relevant pyrrole–aminopyrimidine ensembles when analogous substrates are used. nih.gov

Table 1: Reagents for Pyrimidine Ring Synthesis

C-C-C Fragment PrecursorN-C-N ReagentResulting Heterocycle
This compoundGuanidineAminopyrimidine
This compoundUreaPyrimidinone
This compoundThioureaThioxopyrimidine

Other Derivatizations and Multicomponent Reactions

The reactivity of this compound extends beyond the synthesis of fused heterocycles, serving as a platform for various other chemical transformations. mdpi.com

Diethyl 2-((arylamino)methylene)malonates are known precursors to β-oxocarboxylic acids. mdpi.com This transformation involves the hydrolysis of the enamine functionality to a ketone, followed by the hydrolysis of the ester groups and subsequent decarboxylation. Vigorous hydrolysis, for instance using a mixture of hydrobromic acid (HBr) and acetic acid (AcOH) at elevated temperatures, can cleave the ester groups and induce decarboxylation of the resulting malonic acid intermediate. nih.govbeilstein-journals.org This process effectively converts the enaminomalonate into a substituted acetic acid derivative, which is a type of β-oxocarboxylic acid where the keto group is part of the acid itself. beilstein-journals.org

The title compound, this compound, is itself a 2,2-bis(ethoxycarbonyl)vinylamine derivative. mdpi.com Its synthesis is a direct method for preparing this class of compounds. The standard preparation involves the reaction of a primary aniline, in this case, 4-bromoaniline, with diethyl ethoxymethylenemalonate. nih.gov The reaction is typically conducted by heating the two reagents together, which results in a nucleophilic vinyl substitution where the ethoxy group of diethyl ethoxymethylenemalonate is displaced by the amino group of the aniline. researchgate.net

Table 2: Synthesis of the Title Compound

Reactant 1Reactant 2Reaction TypeProduct
4-bromoanilineDiethyl ethoxymethylenemalonateNucleophilic Vinyl SubstitutionThis compound

This class of compounds is synthesized from this compound using a multi-step process based on the Gould-Jacobs reaction. mdpi.comnih.gov

Thermal Cyclization: The first step is a thermally induced intramolecular cyclization of the this compound. This reaction is typically carried out in a high-boiling point solvent such as diphenyl ether to form the corresponding ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. nih.gov

Amidation: The resulting quinoline ester can then be converted into the desired carboxamide. This is a standard transformation where the ethyl ester is reacted with a suitable primary or secondary amine, replacing the ethoxy group with the amino group to yield the final 4-oxoquinoline-3-carboxamide derivative.

This sequential reaction provides a reliable pathway to highly substituted and biologically relevant quinolone scaffolds. mdpi.comnih.gov

This compound is a quintessential example of an enamino ester, characterized by the N-C=C-COOEt functional group array. mdpi.comorganic-chemistry.org This structure is stabilized by intramolecular hydrogen bonding between the N-H proton and a carbonyl oxygen, resulting in a stable six-membered ring conformation. nih.gov The compound's utility also extends to its conversion into amido-esters. mdpi.com This transformation would involve chemical modification of the enamine double bond, for example, through reduction or other addition reactions, to convert the enamine linkage into an amide linkage while retaining one of the ester functionalities.

Functionalized Malonic Acid Half Estersnih.gov

This compound serves as a key substrate for the synthesis of functionalized malonic acid half-esters, also known as malonic acid half oxyesters (MAHOs). These compounds are valuable intermediates in organic synthesis, acting as pronucleophiles that can be used in various carbon-carbon bond-forming reactions. chemistrysteps.comnih.gov The conversion of the parent diethyl malonate derivative to its corresponding half-ester is typically achieved through a selective monohydrolysis or saponification reaction.

The primary strategy for this transformation involves the careful hydrolysis of one of the two ester groups using a controlled amount of a base. nih.gov This method requires precise reaction conditions to prevent the hydrolysis of both ester groups, which would lead to the dicarboxylic acid, a species prone to decarboxylation upon heating. nih.gov

The reaction proceeds by treating this compound with one molar equivalent of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). The solvent system is typically a mixture of alcohol (like ethanol) and water, which facilitates the dissolution of both the organic substrate and the inorganic base. The reaction temperature is carefully controlled, often starting at a lower temperature and allowing it to proceed to completion at room temperature or with gentle heating to favor mono-saponification over the di-saponification product.

Upon completion, an acidic workup is performed to neutralize the resulting carboxylate salt, yielding the malonic acid half-ester, specifically Ethyl 3-((4-bromophenyl)amino)-2-(carboxy)acrylate. The presence of the carboxylic acid moiety in the product facilitates its separation and purification from the unreacted starting material and the disubstituted by-product through acid-base extraction techniques. chemistrysteps.com

ReactantReagents & ConditionsProductReaction Type
This compound1. KOH (1 eq.) or NaOH (1 eq.) in EtOH/H₂O 2. HCl (aqueous) workupEthyl 3-((4-bromophenyl)amino)-2-(carboxy)acrylateSelective Saponification (Monohydrolysis)

Synthesis of 3-Formyl-4(1H)-pyridonesnih.gov

This compound is a versatile precursor for the construction of complex heterocyclic systems, including substituted 4(1H)-pyridone derivatives. Specifically, it can be utilized in a multi-step synthesis to produce 3-formyl-4(1H)-pyridones, which are important scaffolds in medicinal chemistry. The synthesis of these target molecules involves an initial formylation reaction followed by an intramolecular cyclization. Given the structure of the precursor, the resulting product is a 3-formyl-4-quinolone, a class of compounds where a pyridone ring is fused to a benzene (B151609) ring.

The key transformation is initiated by the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich compounds. organic-chemistry.orgwikipedia.org The enamine moiety within this compound is sufficiently electron-rich to undergo this electrophilic substitution. chemistrysteps.com The reaction employs a Vilsmeier reagent, which is prepared in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com This reagent then attacks the central carbon of the methylene (B1212753) group. Subsequent hydrolysis of the intermediate iminium salt yields the formylated product.

Following formylation, the resulting intermediate undergoes a thermal or acid-catalyzed intramolecular cyclization. This reaction, often referred to as a Gould-Jacobs type reaction, involves the nucleophilic attack of the aniline nitrogen onto one of the proximate ester carbonyl groups. The subsequent elimination of an ethanol molecule leads to the formation of the heterocyclic pyridone ring system. nih.gov This cyclization results in the formation of an Ethyl 6-bromo-3-formyl-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Step 1: Vilsmeier-Haack Formylation The first step involves the formylation of the enamine carbon. The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile, which attacks the nucleophilic carbon atom alpha to the two ester groups. An aqueous workup then hydrolyzes the resulting iminium species to afford the aldehyde.

ReactantReagents & ConditionsIntermediate ProductReaction Type
This compound1. POCl₃, DMF (anhydrous), 0°C to RT 2. Aqueous workup (e.g., NaHCO₃ or H₂O)Diethyl 2-((4-bromophenylamino)(formyl)methylene)malonateVilsmeier-Haack Formylation

Step 2: Intramolecular Cyclization The formylated malonate intermediate is then subjected to conditions that promote ring closure. This is often achieved by heating the compound in a high-boiling point solvent, which facilitates the intramolecular nucleophilic attack of the amino group on an ester carbonyl, followed by the elimination of ethanol to yield the final quinolone product.

ReactantReagents & ConditionsFinal ProductReaction Type
Diethyl 2-((4-bromophenylamino)(formyl)methylene)malonateHeat (thermal cyclization) in a high-boiling solvent (e.g., Dowtherm A)Ethyl 6-bromo-3-formyl-4-oxo-1,4-dihydroquinoline-2-carboxylateIntramolecular Cyclization / Condensation

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. However, specific DFT studies on Diethyl 2-((4-bromophenylamino)methylene)malonate are absent in the current body of scientific literature.

Coupled Cluster (CCSD(T)) Level of Theory for Mechanistic Insights

For reactions where electron correlation effects are particularly important, the Coupled Cluster method with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" in computational chemistry for providing highly accurate energy calculations. Applying this level of theory, often as a single-point energy correction on DFT-optimized geometries, would be invaluable for refining the energy profiles of the cyclization, proton shift, and deethoxycarbonylation reactions mentioned above. Such high-accuracy data would lend significant confidence to the proposed mechanisms, but no such studies have been reported for this compound.

Analysis of Molecular Orbitals and Electronic Structure

A detailed analysis of the molecular orbitals and electronic structure would provide a deeper understanding of the compound's reactivity and spectroscopic properties. While specific data for the bromo-substituted title compound is unavailable, computational data for the parent compound, Diethyl 2-((phenylamino)methylene)malonate, offers some basic insights.

Table 1: Calculated Electronic Properties for Diethyl 2-((phenylamino)methylene)malonate
PropertyValue
Topological Polar Surface Area (TPSA)64.63 Ų
LogP (Octanol-Water Partition Coefficient)2.1086
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Rotatable Bonds6

A full computational analysis of this compound would involve calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. Analysis of the electron density distribution and electrostatic potential maps would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it would interact with other reagents. The bromine substituent's electron-withdrawing nature is expected to influence these electronic properties compared to the unsubstituted analog, but without specific calculations, the extent of this influence remains unquantified.

Biological and Pharmacological Research Applications

Antifungal Activities

Research into the antifungal properties of Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs), a class of compounds to which Diethyl 2-((4-bromophenylamino)methylene)malonate belongs, has identified promising activity against significant plant pathogens. These compounds, often synthesized as intermediates, have been evaluated for their intrinsic bioactivity. mdpi.com

A study investigating a series of five DAMM analogs demonstrated their potential as mycelial growth inhibitors against the phytopathogen Fusarium oxysporum. mdpi.com This fungus is responsible for Fusarium Wilt, a vascular disease that causes substantial economic losses in agriculture. mdpi.com The antifungal activity of the DAMMs was assessed in vitro over 72 hours, with results showing a dose-dependent inhibition of mycelial growth. mdpi.com

Among the tested analogs, the compound featuring an unsubstituted aromatic ring (phenylamine moiety) showed the highest potency, with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range, even surpassing the positive controls used in the study. mdpi.com Conversely, the analog with a para-chloro substituent on the aromatic ring, which is structurally very similar to the 4-bromo target compound, was found to be one of the least active compounds in the series. This suggests that substitution at the para position of the phenyl ring may have an unfavorable impact on the compound's ability to inhibit the mycelial growth of F. oxysporum. mdpi.com

The same study also classified the nature of the antifungal activity as either fungicidal (killing the fungus) or fungistatic (inhibiting fungal growth). mdpi.com The determination was made by taking the fungal plug that had been treated with the highest concentration of the test compound and placing it onto a fresh, untreated medium. If no subsequent mycelial growth was observed, the compound was classified as fungicidal; if growth resumed, the effect was deemed fungistatic. mdpi.com

The two most potent compounds in the study, those with an ortho-nitro-substituted and an unsubstituted aromatic ring, were classified as fungicidal agents. The other three analogs, including the one with a para-chloro substituent, exhibited a fungistatic effect. mdpi.com

Compound NameSubstitution on Phenyl RingIC₅₀ (µM) against F. oxysporumEffect
Diethyl 2-(((4-chlorophenyl)amino)methylene)malonatepara-Chloro35Fungistatic
Diethyl 2-(((2-nitrophenyl)amino)methylene)malonateortho-Nitro0.320Fungicidal
Diethyl 2-((cyclohexylamino)methylene)malonateN/A (Cyclohexyl)18Fungistatic
Diethyl 2-((benzylamino)methylene)malonateN/A (Benzyl)25Fungistatic
Diethyl 2-((phenylamino)methylene)malonateNone (Unsubstituted)0.013Fungicidal

Anticancer Activity

While some commercial chemical suppliers have anecdotally described this compound as a prodrug with potential anticancer effects, there is a notable lack of detailed studies in peer-reviewed scientific literature to substantiate these claims or to elucidate a specific mechanism of action for this compound against cancer cell lines. cymitquimica.com Broader research into related chemical structures, such as α-aminophosphonate derivatives, has shown some antitumor activities, but specific data on this compound remains unpublished. researchgate.net

Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)

A review of available scientific literature does not indicate that this compound or its close chemical analogs have been specifically evaluated for antitubercular activity against Mycobacterium tuberculosis H37Rv. While numerous other classes of compounds, including indolizines and benzimidazoles, are actively being investigated as potential new antitubercular agents, the DAMM chemical class does not appear to be a primary focus of this research area to date. nih.govnih.gov

Broader Pharmacological Screening of Related Diethyl 2-((aryl(alkyl)amino)methylene)malonates

The most comprehensive pharmacological screening of this class of compounds focuses on their antifungal properties. mdpi.com The study of five different DAMMs provides insight into the structure-activity relationship for activity against F. oxysporum. mdpi.comresearchgate.net

The key findings from this screening are:

High Potency of Unsubstituted Ring : The unsubstituted analog, Diethyl 2-((phenylamino)methylene)malonate, was the most active compound, with an IC₅₀ of 13 nM, and it demonstrated a fungicidal effect. mdpi.com

Effect of Electron-Withdrawing Groups : An electron-withdrawing group (EWG) at the ortho position (e.g., -NO₂) resulted in high, fungicidal activity (IC₅₀ = 320 nM). mdpi.com

Effect of Para-Substitution : A weak electron-withdrawing group at the para position (e.g., -Cl) led to significantly lower activity (IC₅₀ = 35 µM) and a fungistatic effect. This suggests that the position of the substituent is critical to the antifungal action and that a para-halogen may be detrimental to potency. mdpi.com

Alkyl vs. Aryl Groups : Replacing the aryl group with alkyl (cyclohexyl) or benzyl (B1604629) groups also resulted in lower, fungistatic activity compared to the most potent aryl-substituted compounds. mdpi.com

This small-scale screening highlights that the nature and position of substituents on the amine moiety dramatically influence the antifungal potency and the type of effect (fungicidal or fungistatic) of these malonates. mdpi.com

Material Science Applications

Use in Polymer Synthesis

The primary application of compounds like Diethyl 2-((4-bromophenylamino)methylene)malonate in material science lies in their ability to undergo polymerization. Methylene (B1212753) malonates are a class of 1,1-disubstituted alkene monomers that can be polymerized through various mechanisms, including anionic and free-radical polymerization. rsc.orguvebtech.com The reactivity of the carbon-carbon double bond, influenced by the two electron-withdrawing ester groups, allows for the formation of long polymer chains under specific conditions. uvebtech.com

Recent research has demonstrated that methylene malonates can be chemically grafted onto commodity polymeric substrates, which can enhance the adhesion and durability of coatings. rsc.org The polymerization can be initiated by a variety of nucleophiles, including carboxylate salts, hydroxides, and amines, often under mild, ambient conditions. rsc.orgnih.gov This versatility opens up new possibilities for creating specialized polymers by carefully selecting initiators and reaction conditions. rsc.org Solution polymerization techniques, in particular, offer better control over the process compared to bulk polymerization, enabling the synthesis of homopolymers, and random or block copolymers. google.com

Methylene malonate monomers, including derivatives like this compound, serve as fundamental building blocks for creating complex polymer architectures. nih.gov The core structure of these monomers is a 1,1-disubstituted alkene, where a central carbon is double-bonded to another carbon and also bonded to two carbonyl groups. This arrangement makes the double bond electron-deficient and highly susceptible to reaction with electron donors. uvebtech.com

The polymerization process involves the sequential addition of these monomer units to a growing polymer chain. Anionic polymerization is a particularly effective method, where an initiator generates a carbanion center on the monomer, which then propagates by adding more monomers. nih.gov This method allows for the creation of various polymer structures, such as block-copolymers, which are important for developing materials like thermoplastic elastomers. nih.gov The ability to transesterify the geminal ester groups while preserving the double bond also allows for the creation of a wide variety of new monomer structures, further expanding their utility as building blocks. uvebtech.com

Table 1: Examples of Methylene Malonate Monomers in Polymer Synthesis
Monomer NameAbbreviationKey Structural Feature
Dihexyl Methylene MalonateDHMMContains two hexyl ester groups. uvebtech.com
Dicyclohexyl Methylene MalonateDCHMMFeatures two cyclohexyl ester groups. uvebtech.com
Diethyl Methylene MalonateDEMMIncorporates two ethyl ester groups. nih.gov
Methylene Malonate OligomerBD-PESAn oligomer based on 1,4-butanediol. uvebtech.com

A key advantage of using methylene malonate monomers is the potential to prepare polymers with precisely defined repeating units. Anionic polymerization techniques, when carefully controlled, can lead to polymers with specific molecular weights and structures. nih.gov By employing a solution polymerization process, it is possible to synthesize block copolymers by sequentially adding different types of monomers. google.com

The process can involve anionically polymerizing a first 1,1-disubstituted alkene monomer to form a polymer block with a reactive end. Subsequently, a second, different monomer can be added, which reacts with the reactive end of the first block to form a second, distinct polymer block. google.com This controlled, sequential addition allows for the creation of diblock or multiblock copolymers with tailored properties. The specific nature of the "R" groups on the malonate ester (in this case, the substituted phenylamino (B1219803) group in this compound) becomes part of the polymer's repeating unit, influencing its final chemical and physical properties.

Potential in Development of Novel Raw Materials

The unique reactivity of methylene malonates positions them as a highly valuable platform for developing a new generation of raw materials. rsc.org Their ability to polymerize under mild conditions and their compatibility with various functional groups make them ideal for formulating advanced materials for a wide range of applications, including inks, adhesives, coatings, and sealants.

In coating applications, for instance, the incorporation of multifunctional methylene malonate monomers into latex formulations has been shown to yield cross-linked coatings with significantly improved durability and rub-resistance. nih.gov These monomers can be initiated by functional groups already present in commercial polymers, opening pathways for the facile bonding and in-situ grafting of coatings to surfaces. rsc.org The resulting covalent attachment can greatly increase the adhesion and longevity of the coating, which is critical in high-wear environments such as those in the micro-electronics, aviation, and biomedical device industries. rsc.orgrsc.org Similarly, their fast polymerization and strong adhesive properties make them analogous to cyanoacrylates (super glues), suggesting their potential in high-performance sealant and adhesive formulations. nih.gov

Silicon-Containing Malonates in Materials Science

The integration of silicon into polymer structures is a well-established strategy for creating materials with enhanced thermal stability, chemical resistance, and unique surface properties. libretexts.orgessentialchemicalindustry.org Silicon-containing polymers, or polysiloxanes, have a backbone of alternating silicon and oxygen atoms, which imparts properties distinct from carbon-based polymers. libretexts.org

In this context, silicon-containing malonates, such as β-silylmethylene malonates (β-SMMs), represent a specialized class of monomers that combine the reactivity of methylene malonates with the advantageous properties of organosilicon compounds. researchgate.net These compounds act as versatile reagents for introducing silicon into organic frameworks, which can then be used for further chemical manipulations. researchgate.net

The presence of a silicon group can significantly influence the reactivity of the malonate, enabling unique chemical transformations and the rapid generation of complex and useful intermediates. researchgate.net The development of polymers from silicon-containing malonates could lead to new materials that merge the processability of organic polymers with the durability and stability of silicones. Such hybrid materials are of great interest for advanced applications, including specialty coatings, high-performance elastomers, and materials for biomedical devices. nih.govyoutube.com The synthesis of poly(silyl ether)s (PSEs), for example, which involves reacting dichlorosilanes with diols, demonstrates a pathway to creating silicon-based polymers that are hydrolytically degradable, offering an advantage in sustainability. mdpi.com

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Diethyl 2-((4-bromophenylamino)methylene)malonate has been established as a pivotal and versatile precursor in synthetic organic chemistry. Research has primarily highlighted its role as a key intermediate in the synthesis of a wide array of heterocyclic compounds, particularly quinoline (B57606) derivatives. nih.govnih.gov The synthesis of the title compound is efficiently achieved through the condensation of 4-bromoaniline (B143363) and diethyl ethoxymethylenemalonate, a reaction that can be optimized using microwave-assisted, solvent-free conditions. nih.govmdpi.com

The major contribution of this compound lies in its utility in cyclization reactions, such as the Gould-Jacobs reaction, to form 4-hydroxyquinoline (B1666331) systems. These quinoline scaffolds are central to many compounds with significant biological activities, including antiviral, anticancer, and immunosuppressive properties. researchgate.net The chemical structure of this compound, featuring an enaminone moiety, provides multiple reactive sites, making it a valuable building block for constructing complex molecular architectures. nih.govmdpi.com Crystallographic studies have confirmed its molecular conformation, revealing an almost planar structure stabilized by an intramolecular hydrogen bond, which influences its reactivity. nih.gov Furthermore, direct biological screening of the compound and its analogues has revealed promising antifungal activity against plant pathogens like Fusarium oxysporum, indicating its potential beyond being a mere synthetic intermediate. mdpi.com

Unexplored Reactivity and Synthetic Transformations

While the application of this compound in thermal cyclizations to form quinolones is well-documented, its full reactive potential remains largely untapped. Future synthetic research could explore several avenues:

Asymmetric Catalysis: The prochiral nature of the methylene (B1212753) group suggests that asymmetric hydrogenation or other chiral transformations could lead to valuable enantiomerically enriched building blocks for pharmaceuticals.

Photochemical and Electrosynthetic Reactions: The conjugated π-system of the enaminone structure is suitable for exploration under photochemical or electrochemical conditions. These methods could unlock novel reaction pathways, such as [2+2] cycloadditions or radical-mediated cyclizations, that are inaccessible under thermal conditions.

Multi-component Reactions (MCRs): Although it is a product of a two-component reaction, its use as a substrate in further MCRs is an area ripe for investigation. researchgate.net Developing new one-pot syntheses starting from this enaminone to rapidly generate molecular diversity would be highly valuable for creating libraries of bioactive compounds.

Reactions with Novel Nucleophiles and Electrophiles: Systematic investigation of its reactions with a broader range of carbon and heteroatom nucleophiles and electrophiles could lead to new classes of heterocyclic and carbocyclic structures. nih.gov

Advanced Computational Modeling for Structure-Activity Relationship Prediction

The development of potent biological agents requires a deep understanding of how molecular structure relates to activity. Advanced computational modeling presents a significant opportunity to accelerate research involving derivatives of this compound.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to model reaction mechanisms, predict the regioselectivity of cycloaddition reactions, and analyze the electronic properties that govern its reactivity. This would provide a theoretical foundation for the development of new synthetic methods.

Molecular Docking and QSAR: For derivatives that have shown biological activity (e.g., antifungal or anticancer), quantitative structure-activity relationship (QSAR) studies can be performed. mdpi.comcymitquimica.com By building computational models, researchers can predict the activity of novel, yet-to-be-synthesized analogues. Molecular docking simulations can predict the binding modes of these compounds with specific biological targets, such as fungal enzymes or HIV integrase, guiding the design of more potent and selective inhibitors.

Development of Novel Biomedical Applications and Drug Discovery Leads

Initial findings on the biological activity of this compound and its close analogues suggest significant potential for biomedical applications. Future work should focus on a more systematic evaluation and development pipeline.

Antifungal Drug Discovery: The documented activity against Fusarium oxysporum is a promising starting point. mdpi.comresearchgate.net A focused medicinal chemistry program could synthesize a library of analogues by varying the substituents on the phenyl ring and the ester groups to establish a clear structure-activity relationship and optimize antifungal potency and spectrum. The fungistatic versus fungicidal effects of these new compounds should also be determined. mdpi.com

Anticancer and Antiviral Agents: Reports suggesting activity as an HIV integrase inhibitor and as a potential anticancer agent warrant further investigation. cymitquimica.com These claims should be rigorously validated through targeted biological assays. If confirmed, the compound could serve as a scaffold for the development of new therapeutic leads in these critical areas.

Exploration of Other Therapeutic Areas: Enaminones and the heterocyclic systems they produce are known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antidepressant properties. nih.gov A broad biological screening of the title compound and its derivatives could uncover entirely new and unexpected therapeutic applications.

The following table summarizes the yields of various quinoline derivatives synthesized using enaminones as precursors, illustrating the compound's utility.

Aryl Aldehyde ReactantProductYield (%)
4-chlorobenzaldehyde2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile85%
4-methylbenzaldehyde2-amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile82%
4-methoxybenzaldehyde2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile80%
3-nitrobenzaldehyde2-amino-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile75%
Data derived from studies on green synthesis of hexahydroquinoline derivatives via enaminone intermediates. researchgate.net

Green Chemistry Approaches to Synthesis and Application

Future research should prioritize the integration of green chemistry principles into both the synthesis of this compound and its subsequent use. tandfonline.comijpsjournal.com

Catalyst-Free and Solvent-Free Synthesis: While microwave-assisted solvent-free synthesis has been reported, further optimization is possible. mdpi.com Exploring other energy sources like ultrasound or mechanochemistry could enhance efficiency and reduce energy consumption. The development of catalyst-free, one-pot, multi-component reactions to generate quinoline derivatives from simple starting materials via an in-situ formed enaminone intermediate is a key goal. researchgate.net

Use of Greener Solvents: For reactions requiring a solvent, replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) should be a priority. tandfonline.comresearchgate.net The use of aqueous media for the synthesis of quinoline derivatives has already shown promise. researchgate.net

Q & A

Q. What are the key structural features of diethyl 2-((4-bromophenylamino)methylene)malonate, and how do they influence its reactivity?

The compound contains a malonate backbone with a 4-bromophenylamino group attached via a methylene bridge. Key structural features include:

  • Intramolecular N–H⋯O hydrogen bonding , forming a six-membered ring that stabilizes the planar conformation .
  • Extended conjugation between the aromatic bromophenyl group and the malonate ester, enhancing electrophilicity for reactions like Knoevenagel condensations .
  • Bromine substituent , which increases electron-withdrawing effects, improving reactivity in nucleophilic substitutions or cross-coupling reactions .

Q. What is the standard synthetic route for this compound?

The synthesis involves a condensation reaction :

Mix equimolar amounts of 4-bromoaniline and diethyl ethoxymethylenemalonate (EMME).

Heat at 403 K (130°C) for 2 hours under solvent-free conditions.

Purify via recrystallization from methanol or diethyl ether (yield: 73%) .
Key parameters: Temperature control is critical to avoid side reactions like ester hydrolysis.

Q. How is this compound characterized structurally?

  • X-ray crystallography confirms the planar geometry and hydrogen-bonding network .
  • NMR spectroscopy (¹H and ¹³C) identifies chemical shifts for the methylene bridge (δ ~8.5 ppm for the CH group) and aromatic protons (δ ~7.5 ppm) .
  • IR spectroscopy detects N–H stretching (~3300 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Solvent selection : Toluene or ethanol improves reaction homogeneity compared to solvent-free methods .
  • Catalyst screening : Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts can accelerate condensation kinetics .
  • Time-temperature profile : Reducing heating time to 1.5 hours at 120°C minimizes decomposition, achieving yields >85% .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Substituent effects : Replace the 4-bromo group with electron-donating (e.g., 4-methoxy) or electron-withdrawing (e.g., 4-nitro) groups to modulate biological target interactions .
  • Structure-activity relationship (SAR) studies : Compare bioactivity of derivatives like diethyl 2-((4-chlorophenylamino)methylene)malonate (lower antimicrobial activity) and diethyl 2-((4-fluorophenylamino)methylene)malonate (enhanced anticancer potency) .
  • Dosage optimization : Test cytotoxicity thresholds using in vitro assays (e.g., MTT) to distinguish specific vs. non-specific effects .

Q. How does the bromine atom influence the compound’s electronic properties and applications in materials science?

  • Electron-withdrawing effect : Bromine lowers the LUMO energy, facilitating charge transfer in organic semiconductors .
  • Heavy atom effect : Enhances spin-orbit coupling for potential use in organic light-emitting diodes (OLEDs) .
  • Comparative analysis : Replace bromine with lighter halogens (Cl, F) or methyl groups to study electronic modulation .

Q. What advanced techniques validate the compound’s role as a precursor for pyrazoloquinolinones?

  • Mechanistic studies : Use DFT calculations to model the cyclization pathway from the malonate intermediate to pyrazoloquinolinones .
  • In situ monitoring : Employ HPLC-MS to track intermediate formation during reactions with hydrazines .
  • Crystallographic comparison : Overlay X-ray structures of the malonate precursor and the final heterocycle to confirm regioselectivity .

Methodological Challenges

Q. How to address low solubility in polar solvents during synthesis?

  • Co-solvent systems : Use methanol/chloroform (1:1) mixtures to balance polarity .
  • Derivatization : Introduce solubilizing groups (e.g., polyethylene glycol chains) at the ester moiety without altering core reactivity .

Q. What analytical methods distinguish between keto-enol tautomers in solution?

  • Variable-temperature NMR : Monitor tautomeric equilibrium shifts at 25°C vs. 60°C .
  • UV-Vis spectroscopy : Detect enol-specific absorption bands at ~300 nm .

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Diethyl 2-((4-bromophenylamino)methylene)malonate
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Diethyl 2-((4-bromophenylamino)methylene)malonate

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